molecular formula C22H19N5O3 B275892 [(2H-1,3-BENZODIOXOL-5-YL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE

[(2H-1,3-BENZODIOXOL-5-YL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE

Cat. No.: B275892
M. Wt: 401.4 g/mol
InChI Key: NRBKKZALIPTOCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2H-1,3-BENZODIOXOL-5-YL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE is a complex organic compound that features a benzodioxole moiety linked to a benzylamine structure through a phenyl-tetrazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2H-1,3-BENZODIOXOL-5-YL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Phenyl-Tetrazole Group: This step involves the reaction of phenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring.

    Coupling Reactions: The benzodioxole and phenyl-tetrazole intermediates are then coupled with a benzylamine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(2H-1,3-BENZODIOXOL-5-YL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The benzylamine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, [(2H-1,3-BENZODIOXOL-5-YL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of [(2H-1,3-BENZODIOXOL-5-YL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets, while the tetrazole group can form hydrogen bonds with amino acid residues. This dual interaction enhances the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    (1,3-benzodioxol-5-ylmethyl)amine: Lacks the phenyl-tetrazole group, resulting in different chemical properties and biological activities.

    (1-phenyl-1H-tetrazol-5-yl)amine: Lacks the benzodioxole moiety, affecting its binding interactions and reactivity.

    (1,3-benzodioxol-5-ylmethyl)benzylamine: Lacks the tetrazole group, leading to variations in its chemical behavior and applications.

Uniqueness

The presence of both the benzodioxole and phenyl-tetrazole groups in [(2H-1,3-BENZODIOXOL-5-YL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE makes it unique. This combination allows for diverse chemical reactivity and the potential for multiple applications in various fields.

Properties

Molecular Formula

C22H19N5O3

Molecular Weight

401.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[3-(1-phenyltetrazol-5-yl)oxyphenyl]methanamine

InChI

InChI=1S/C22H19N5O3/c1-2-6-18(7-3-1)27-22(24-25-26-27)30-19-8-4-5-16(11-19)13-23-14-17-9-10-20-21(12-17)29-15-28-20/h1-12,23H,13-15H2

InChI Key

NRBKKZALIPTOCA-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CC(=CC=C3)OC4=NN=NN4C5=CC=CC=C5

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CC(=CC=C3)OC4=NN=NN4C5=CC=CC=C5

Origin of Product

United States

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